4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2OS/c19-14-8-12(6-7-15(14)20)23-17-16-13(11-4-2-1-3-5-11)9-24-18(16)22-10-21-17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXKIQFSFBAJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives with formamide or other suitable reagents under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chloro-4-fluorophenoxy and phenyl groups can be accomplished through nucleophilic aromatic substitution reactions. For instance, the reaction of 4-chloro-5-phenylthieno[2,3-d]pyrimidine with 3-chloro-4-fluorophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds related to this structure inhibit the activity of d-dopachrome tautomerase, which is implicated in non-small cell lung cancer (NSCLC) proliferation. The inhibition was quantified with IC50 values indicating the compound's potency against cancer cell lines .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit various enzymes involved in disease pathways. For instance, derivatives of thieno[2,3-d]pyrimidine have shown to inhibit MIF2 tautomerase activity, which plays a role in inflammatory responses and tumor progression. The SAR studies demonstrated that modifications to the phenyl group significantly affected inhibitory potency, with some derivatives achieving IC50 values as low as 1.7 μM .
Table 1: Summary of Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Gewald Reaction | THF, 70°C | 18–56 |
| Condensation | SnCl4, Et3N | 16–42 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Studies have shown that:
- Substitutions on the phenyl ring influence the compound's potency against MIF2.
- The presence of electron-withdrawing groups (like CF3) enhances activity.
- Modifications at specific positions on the thiophene ring can lead to increased inhibitory effects on target enzymes.
Table 2: Inhibitory Potency of Selected Derivatives
| Compound | IC50 (μM) | Modification |
|---|---|---|
| R110 (base) | 15 ± 0.8 | None |
| Bromo derivative | 7.2 ± 0.6 | Bromo substitution on phenyl |
| CF3 derivative | 2.6 ± 0.2 | CF3 substitution on thiophene |
Case Studies
Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:
- Non-Small Cell Lung Cancer : A derivative demonstrated reduced tumor growth in xenograft models by inhibiting MIF2 activity.
- Inflammatory Diseases : Compounds were shown to reduce inflammatory markers in animal models by targeting specific enzymatic pathways.
Mechanism of Action
The mechanism by which 4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine exerts its effects typically involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting signaling pathways that are essential for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
4-Chloro-5-phenylthieno[2,3-d]pyrimidine
- Structure: Chlorine at position 4 instead of 3-chloro-4-fluorophenoxy.
- Synthesis: Reacting 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C yields 94% product.
- Properties : White solid, m.p. 125–127°C .
4-[(4-Fluorophenyl)thio]-5-phenylthieno[2,3-d]pyrimidine
- Structure : 4-Fluorophenylthio group at position 3.
- Comparison : The thioether linkage (S-C₆H₄F) may alter electronic properties and metabolic stability compared to the ether linkage in Compound 11 .
4-Substituted Anilinothieno[2,3-d]pyrimidine Derivatives
- Examples: 4-Anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12C in ). 4-Substituted amino-6-phenylthieno[2,3-d]pyrimidine (Figure 12C).
Modifications at Position 5
5-Phenyl-4-(prop-2-yn-1-yloxy)thieno[2,3-d]pyrimidine
- Structure : Propargyloxy group at position 4, phenyl at position 4.
- Synthesis: Derived from 4-chloro-5-phenylthieno[2,3-d]pyrimidine via nucleophilic substitution.
- Application : Serves as an intermediate for click chemistry-derived triazole hybrids .
- Comparison: The propargyloxy group enables modular functionalization, unlike the fixed phenoxy group in Compound 11.
Fused Heterocyclic Derivatives
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Structure: Thieno[2,3-d]pyrimidine fused with chromenopyrazolopyridinone.
- Synthesis: Catalyzed by FeCl₃-SiO₂ in ethanol (75% yield).
- Comparison : The extended fused-ring system increases molecular complexity and may enhance target selectivity but reduce solubility compared to Compound 11 .
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Pyrrolo[2,3-d]pyrimidine core with chlorophenyl and methylphenyl substituents.
- Crystallography : Adopts a semi-chair conformation; dihedral angles between fused rings range from 41.89° to 66.35° .
- Comparison: The pyrrolidine substituent and altered core structure may influence binding modes compared to thieno[2,3-d]pyrimidines.
Key Findings and Implications
- Electronic Effects : Halogenated substituents (e.g., 3-Cl-4-F-phO⁻) enhance electrophilicity and binding to hydrophobic enzyme pockets.
- Steric Considerations: Bulky groups at position 4 (e.g., phenoxy) may limit metabolic degradation but reduce solubility.
- Synthetic Flexibility : Propargyloxy and triazole groups enable diversification for structure-activity relationship (SAR) studies .
- Biological Performance: Fused-ring systems (e.g., chromenopyrazolopyridinone) show promise in targeting kinases or DNA-interacting proteins .
Biological Activity
The compound 4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
The molecular formula of this compound is with a molecular weight of approximately 356.8 Da. The compound features a thieno[2,3-d]pyrimidine core substituted with a chlorofluorophenoxy group and a phenyl group, which are critical for its biological activity.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. Recent methodologies have employed the Gewald reaction to construct phenylthiophene derivatives, which are then cyclized to form the desired thieno[2,3-d]pyrimidine compounds. For instance, the synthesis of related compounds demonstrated yields ranging from 18% to 91% depending on the specific reactants and conditions used .
Anticancer Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds can vary significantly based on structural modifications.
Table 1: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| R110 (parent compound) | HT-1080 | 15 ± 0.8 |
| Bromo-substituted analogue | HT-1080 | 7.2 ± 0.6 |
| Chlorophenyl derivative | HT-1080 | 5.1 ± 0.5 |
| New derivative with CF3 | HT-1080 | 1.7 ± 0.1 |
These results indicate that structural modifications can enhance the potency of thieno[2,3-d]pyrimidine derivatives against cancer cells.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives activate caspase pathways leading to programmed cell death. Specifically, molecular docking studies suggest that these compounds form stable complexes with target proteins involved in apoptosis regulation .
Case Studies
- Inhibition of MIF Activity : A study evaluated the inhibitory effects of thieno[2,3-d]pyrimidine derivatives on macrophage migration inhibitory factor (MIF), a cytokine involved in cancer progression. The compound exhibited an IC50 value significantly lower than that of standard controls, indicating its potential as an anti-cancer agent targeting MIF pathways .
- Antiviral Properties : In addition to anticancer activity, some thieno[2,3-d]pyrimidine derivatives have shown promise as antiviral agents. Research indicated that certain structural analogs could enhance interferon production in response to viral infections, suggesting a dual role in both cancer and viral pathologies .
Q & A
Q. What are the established synthetic routes for 4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core followed by functionalization with halogenated aryl groups. A key step is the nucleophilic substitution of the chloro/fluorophenoxy group. For example, a 76% yield was achieved via coupling reactions under controlled temperature (e.g., reflux in DMF) . Purity is validated using 1H NMR (e.g., δ 7.16–8.57 for aromatic protons) and LC-MS (m/z 357.0 [M+H]+). Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Assign aromatic proton environments (e.g., δ 7.78 for pyrimidine protons) .
- LC-MS : Confirm molecular weight (m/z 357.0 [M+H]+) and detect impurities .
- Melting Point Analysis : Verify consistency with literature (143–145°C) .
Advanced characterization may include 13C NMR and X-ray crystallography (for analogs, see disorder analysis in ) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer : Initial screening focuses on in vitro assays against targets like kinases or cancer cell lines (e.g., MTT assays). Structural analogs of thieno[2,3-d]pyrimidine exhibit antimicrobial and anticancer activity, suggesting similar protocols for this compound . Dose-response curves (IC50 values) and selectivity indices are calculated to prioritize further studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Temperature Control : Prolonged heating (>12 hours) at 80–100°C improves coupling efficiency of bulky substituents .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance Suzuki-Miyaura cross-coupling steps for aryl group introduction .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require careful removal via vacuum distillation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural Confirmation : Re-analyze disputed batches via HPLC (>95% purity) and HRMS to rule out impurities .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in cellular models .
- Comparative SAR Studies : Test analogs with modified substituents (e.g., replacing 3-chloro-4-fluorophenoxy with 4-methoxyphenyl) to isolate pharmacophore contributions .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like EGFR or PARP .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions. For example, fluorinated groups improve metabolic stability but may reduce solubility .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl/F ratio) with activity trends .
Q. What methods validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
- Proteomics : SILAC labeling quantifies changes in kinase activity or apoptosis markers .
- In Vivo Models : Xenograft studies in mice monitor tumor regression and toxicity (e.g., liver enzymes, hematological parameters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
